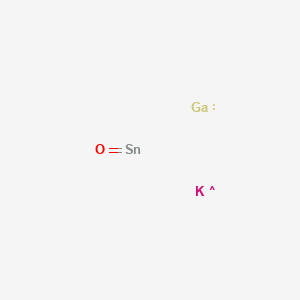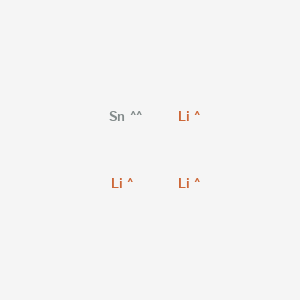
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide is a heterocyclic compound that contains a benzene ring fused to a pyrazine ring. The oxidation of both nitrogens in the pyrazine ring results in the formation of the 1,4-dioxide structure. This compound is known for its diverse biological properties, including antimicrobial, antitumoral, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including 7-chloro-2-phenylquinoxaline, 1,4-dioxide, often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the desired compound .
化学反応の分析
Types of Reactions
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxide form back to the parent quinoxaline structure.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the quinoxaline ring
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation uses reagents like chlorine or bromine, while nitration employs nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted quinoxalines with different functional groups, enhancing their biological and chemical properties .
科学的研究の応用
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Industry: Used in the development of dyes, fluorescent materials, and electroluminescent materials .
作用機序
The mechanism of action of quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide involves the production of reactive oxygen species (ROS) and the inhibition of key enzymes and pathways. The compound can cause DNA damage, leading to cell death in microbial and cancer cells. It also interacts with various molecular targets, including enzymes involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Shares structural similarities with quinoxaline and exhibits comparable antimicrobial and antitumoral properties.
Phthalazine: Another isomeric compound with applications in medicinal chemistry.
Uniqueness
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide stands out due to its unique combination of a chlorine atom and a phenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
特性
CAS番号 |
346458-49-9 |
|---|---|
分子式 |
C14H9ClN2O2 |
分子量 |
272.68 g/mol |
IUPAC名 |
6-chloro-4-oxido-3-phenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-7-12-13(8-11)17(19)14(9-16(12)18)10-4-2-1-3-5-10/h1-9H |
InChIキー |
COUYXHWIPSRLNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C[N+](=O)C3=C(N2[O-])C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


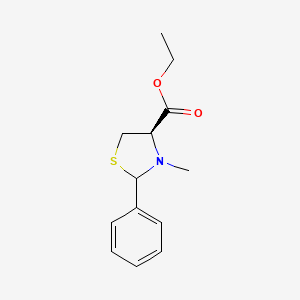

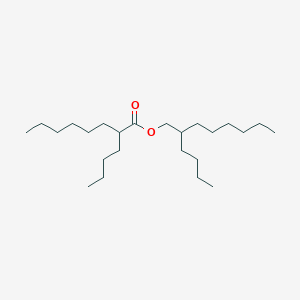
![Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate](/img/structure/B14242519.png)
![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)
![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)

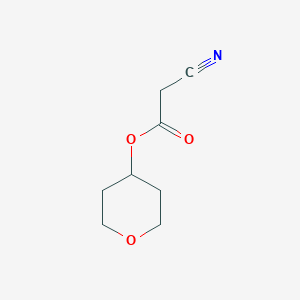

![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)
